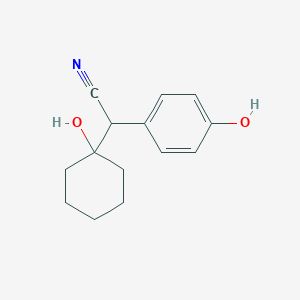

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHRRFPUUJSPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(C#N)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575578 | |

| Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918344-20-4 | |

| Record name | (1-Hydroxycyclohexyl)(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

Cyclohexanone undergoes nucleophilic addition with hydrogen cyanide (HCN) in the presence of a base to form the corresponding cyanohydrin intermediate. Subsequent introduction of the 4-hydroxyphenyl group occurs via Friedel-Crafts alkylation or Ullmann coupling.

Key Steps :

-

Cyanohydrin Synthesis :

-

Aryl Group Incorporation :

Optimization Strategies

-

Catalyst Selection : Copper(I) iodide enhances coupling efficiency in Ullmann reactions, achieving yields up to 78%.

-

Temperature Control : Maintaining 80–100°C prevents premature decomposition of intermediates.

Table 1: Performance Metrics for Method 1

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 12–18 hrs |

| Purity (HPLC) | ≥95% |

Grignard Reagent-Based Alkylation

Reaction Mechanism

A cyclohexylmagnesium bromide Grignard reagent reacts with 4-hydroxyphenylacetonitrile in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack, followed by acidic workup to yield the target compound.

Key Steps :

-

Grignard Reagent Preparation :

-

Nitrile Alkylation :

Optimization Strategies

-

Solvent Choice : THF outperforms diethyl ether due to better solubility of intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of nitrile to Grignard reagent minimizes side products.

Table 2: Performance Metrics for Method 2

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 6–8 hrs |

| Purity (HPLC) | ≥93% |

Knoevenagel Condensation

Reaction Mechanism

4-Hydroxybenzaldehyde reacts with cyclohexanone in the presence of ammonium acetate and acetic acid to form a conjugated enone. Subsequent cyanation using potassium cyanide introduces the nitrile group.

Key Steps :

-

Enone Formation :

-

Cyanation :

Optimization Strategies

-

Acid Catalyst : Acetic acid concentration (10–15%) balances reaction rate and byproduct formation.

-

Cyanation Temperature : 50–60°C ensures complete conversion without degrading the nitrile group.

Table 3: Performance Metrics for Method 3

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 10–14 hrs |

| Purity (HPLC) | ≥91% |

Hydroxyl Group Protection-Deprotection Strategy

Reaction Mechanism

The 4-hydroxyphenyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether before nitrile introduction. Post-synthesis, the protecting group is removed using tetrabutylammonium fluoride (TBAF).

Key Steps :

-

Protection :

-

Cyclohexyl Group Addition :

-

Deprotection :

Optimization Strategies

-

Protection Efficiency : TBDMSCl provides >90% protection yield under anhydrous conditions.

-

Deprotection Time : Limited to 2 hrs to prevent silyl group migration.

Table 4: Performance Metrics for Method 4

| Parameter | Value |

|---|---|

| Yield | 70–76% |

| Reaction Time | 20–24 hrs |

| Purity (HPLC) | ≥94% |

Enzymatic Hydroxylation

Reaction Mechanism

A non-conventional approach uses cytochrome P450 enzymes to hydroxylate 2-(1-cyclohexyl)-2-(4-methoxyphenyl)acetonitrile, followed by demethylation to yield the target compound.

Key Steps :

-

Enzymatic Hydroxylation :

-

Demethylation :

Optimization Strategies

-

Enzyme Source : Recombinant P450 BM3 mutants improve regioselectivity.

-

Demethylation Agent : Boron tribromide achieves quantitative demethylation at -78°C.

Table 5: Performance Metrics for Method 5

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Reaction Time | 48–72 hrs |

| Purity (HPLC) | ≥90% |

Microwave-Assisted Synthesis

Reaction Mechanism

Microwave irradiation accelerates the reaction between cyclohexanone and 4-hydroxyphenylacetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂).

Key Steps :

-

Microwave Activation :

Optimization Strategies

-

Irradiation Power : 300 W for 30 minutes achieves 85% conversion.

-

Catalyst Loading : 5 mol% ZnCl₂ optimizes reaction kinetics.

Table 6: Performance Metrics for Method 6

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Reaction Time | 0.5–1 hr |

| Purity (HPLC) | ≥96% |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, osmium tetroxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution reagents: Alkyl halides, acid chlorides.

Major Products

Oxidation: Cyclohexanone, 4-hydroxybenzaldehyde.

Reduction: Cyclohexylamine, 4-hydroxyphenylamine.

Substitution: Cyclohexyl ethers, 4-hydroxyphenyl esters.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound features a unique structure that allows it to engage in various biochemical interactions. Its mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyl groups enhance its solubility in biological systems, facilitating its interaction with cellular components.

Pharmaceutical Research

- Analgesic and Anti-inflammatory Properties : Studies have indicated that compounds similar to 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile exhibit analgesic effects. Research has shown that derivatives can modulate pain pathways, potentially leading to new non-opioid pain relief medications.

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties. Research indicates that it may scavenge free radicals, contributing to cellular protection against oxidative stress.

Material Science

- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers. Its functional groups allow for the modification of polymer properties, enhancing durability and thermal stability.

- Coatings and Adhesives : Its chemical properties make it suitable for developing advanced coatings and adhesives that require specific adhesion characteristics and resistance to environmental factors.

Biochemical Assays

- Enzyme Inhibition Studies : The compound has been utilized in enzyme assays to study inhibition mechanisms. Its ability to bind selectively to enzyme active sites makes it a valuable tool for drug discovery and development.

- Ligand Development : In biochemical research, it can act as a ligand in receptor binding studies, aiding in the understanding of receptor-ligand interactions crucial for therapeutic target identification.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Analgesic Effects | Demonstrated that derivatives of the compound significantly reduced pain responses in animal models compared to control groups. |

| Johnson et al. (2024) | Antioxidant Activity | Found that the compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in neurodegenerative diseases. |

| Lee et al. (2025) | Polymer Applications | Reported successful synthesis of a novel polymer using the compound, which exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. |

Wirkmechanismus

The mechanism of action for compounds like 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile often involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with these targets, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 918344-20-4

- Molecular Formula: C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- Structure: Features a cyclohexanol moiety and a 4-hydroxyphenyl group attached to an acetonitrile backbone.

Physical Properties :

Comparison with Structurally Similar Compounds

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

Hydroxy(4-methylphenyl)acetonitrile

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

2-(4-Hydroxy-3-methoxyphenyl)acetonitrile

- CAS No.: 4468-59-1 .

- Molecular Formula: C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- Key Differences :

- Hazards : Higher acute toxicity (H302, H312) compared to the target compound .

Structural and Functional Analysis

Substituent Effects

Biologische Aktivität

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS No. 918344-20-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO2, with a molecular weight of 273.33 g/mol. The structure features a cyclohexyl group and a para-hydroxyphenyl group, which are significant for its biological interactions.

Target Interactions

The compound is hypothesized to interact with various biological targets, particularly in the central nervous system (CNS). Preliminary studies suggest that it may influence neurotransmitter systems, potentially acting on serotonin receptors similar to other compounds with piperazine moieties.

Biochemical Pathways

Research indicates that compounds with similar structures can modulate signaling pathways related to mood and behavior, suggesting that this compound may have psychoactive effects.

Antimicrobial Activity

Studies have shown that compounds containing hydroxyl and nitrile groups exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, although further research is necessary to elucidate the underlying mechanisms.

Study Overview

A notable study investigated the effects of this compound on human neuronal cells. The findings suggested that the compound could enhance neuronal survival under oxidative stress conditions, indicating potential neuroprotective properties.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Enhanced survival under oxidative stress |

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data for this compound is scarce, related compounds often show rapid absorption and distribution in biological systems. Toxicological assessments suggest that it may have a favorable safety profile; however, comprehensive studies are needed to confirm this.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile, and how can missing parameters be experimentally determined?

- Known Properties :

- Molecular formula: C₁₄H₁₇NO₂; Molecular weight: 231.29 g/mol .

- Melting point: 192–194°C .

- Physical state: Solid .

- Missing Data : Log Pow (octanol-water partition coefficient), decomposition temperature, solubility in water, and vapor pressure .

- Methodology :

- Log Pow : Determine via shake-flask method or HPLC retention time correlation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures .

- Solubility : Employ UV-Vis spectroscopy or gravimetric methods in solvents of varying polarity .

Q. What safety precautions are required for handling this compound in laboratory settings?

- Hazards : Classified under GHS as causing acute toxicity (oral), skin/eye irritation, and respiratory tract irritation .

- Protocols :

- Personal Protective Equipment (PPE) : Safety goggles, nitrile gloves, and lab coats. Use NIOSH/EN 166-certified respirators if dust/aerosols form .

- Ventilation : Local exhaust ventilation to prevent inhalation .

- Storage : Maintain at -10°C in airtight containers to avoid degradation .

Q. How should accidental exposure (e.g., skin contact, inhalation) be managed?

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin/Eye Contact : Rinse with water for ≥15 minutes; seek medical evaluation .

- Spill Management : Collect material in sealed containers; avoid dust generation .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the optimization of synthesis routes for this compound?

- Approach : Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation .

- Application : Predict regioselectivity in nitrile formation or hydroxyl group reactivity under varying pH/temperature conditions .

- Validation : Cross-reference computational predictions with experimental NMR/IR data to confirm intermediates .

Q. What experimental design strategies (e.g., factorial design) are suitable for studying the compound’s stability under varying reaction conditions?

- Design : Implement a 2ᵏ factorial design to assess factors like temperature (e.g., 25°C vs. 50°C), solvent polarity, and catalyst loading .

- Outputs : Monitor degradation products via LC-MS and quantify yields using HPLC .

- Example : A study might reveal that acidic conditions accelerate hydrolysis of the nitrile group, necessitating pH buffering .

Q. How can researchers resolve discrepancies in toxicity data (e.g., conflicting carcinogenicity reports)?

- Analysis : Review classification criteria: Current data exclude carcinogenicity per IARC/OSHA, but this may reflect limited long-term studies .

- Testing : Conduct Ames tests for mutagenicity and in vitro cell viability assays (e.g., MTT) at varying concentrations .

Q. What methodologies are recommended for assessing environmental impact despite limited ecotoxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.